Methyl 2-ethylbenzo[d]thiazole-5-carboxylate
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Overview
Description
Methyl 2-ethylbenzo[d]thiazole-5-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-ethylbenzo[d]thiazole-5-carboxylate typically involves the reaction of 2-aminothiophenol with ethyl glyoxylate in the presence of a micellar solution of sodium dioctyl sulfosuccinate . This reaction forms intermediates that are further processed to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethylbenzo[d]thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
Methyl 2-ethylbenzo[d]thiazole-5-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of methyl 2-ethylbenzo[d]thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity and electron distribution play a crucial role in its biological activity . The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-aminobenzo[d]thiazole-5-carboxylate: Similar in structure but with an amino group instead of an ethyl group.
Thiazole-5-carboxylic acid derivatives: These compounds share the thiazole ring and carboxylate group but differ in their substituents.
Uniqueness
Methyl 2-ethylbenzo[d]thiazole-5-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H11NO2S |
---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
methyl 2-ethyl-1,3-benzothiazole-5-carboxylate |
InChI |
InChI=1S/C11H11NO2S/c1-3-10-12-8-6-7(11(13)14-2)4-5-9(8)15-10/h4-6H,3H2,1-2H3 |
InChI Key |
ZMHVCSROHAOEMG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(S1)C=CC(=C2)C(=O)OC |
Origin of Product |
United States |
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